molecular formula C24H28NOPS B15126341 (R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B15126341
M. Wt: 409.5 g/mol
InChI Key: CQTCXERPVMMUIR-ZAFBDEJNSA-N
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Description

®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral sulfinamide and the diphenylphosphanyl phenyl ethyl moiety.

    Coupling Reaction: The two components are coupled using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

    Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.

    Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenated reagents and a base.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Resulting from reduction reactions.

    Phosphine Derivatives: Produced through substitution reactions.

Scientific Research Applications

®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves:

    Molecular Targets: The compound acts as a ligand, binding to metal centers in catalytic complexes.

    Pathways Involved: It facilitates asymmetric induction by creating a chiral environment around the metal center, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.

    ®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide.

Uniqueness

®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to induce chirality makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H28NOPS

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28?/m0/s1

InChI Key

CQTCXERPVMMUIR-ZAFBDEJNSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C

Origin of Product

United States

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